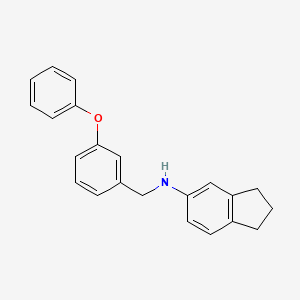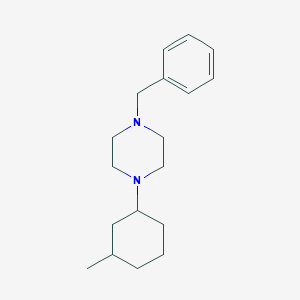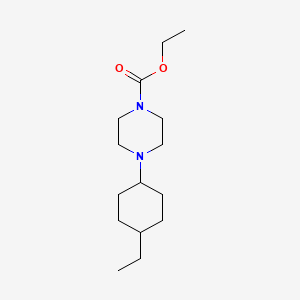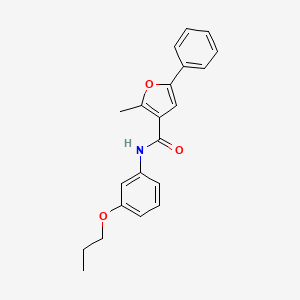
4-pentyl-N-3-quinolinylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-pentyl-N-3-quinolinylbenzenesulfonamide (also known as PQBS) is a chemical compound that has been extensively studied for its potential use in scientific research. PQBS belongs to the class of sulfonamide compounds that have been found to have various biological activities.
作用机制
PQBS inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions and protons. The inhibition of carbonic anhydrase activity by PQBS has been shown to be reversible, and the compound has a high affinity for the enzyme.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase activity by PQBS has several biochemical and physiological effects. PQBS has been shown to decrease the production of cerebrospinal fluid, which can be beneficial in the treatment of diseases such as hydrocephalus. PQBS has also been shown to decrease the intraocular pressure in the eye, making it a potential treatment for glaucoma. In addition, PQBS has been shown to inhibit the growth of cancer cells in vitro, making it a potential chemotherapeutic agent.
实验室实验的优点和局限性
PQBS has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. PQBS has a high affinity for carbonic anhydrase enzymes, making it a potent inhibitor. However, PQBS also has some limitations. It has low solubility in water, which can affect its bioavailability in vivo. In addition, PQBS has been shown to have some toxicity in animal studies, which needs to be further investigated.
未来方向
There are several future directions for research on PQBS. One area of research could be the development of PQBS derivatives with improved solubility and bioavailability. Another direction could be the investigation of the potential use of PQBS in the treatment of other diseases such as epilepsy and osteoporosis. Furthermore, the mechanism of action of PQBS on cancer cells needs to be further elucidated to determine its potential as a chemotherapeutic agent. In conclusion, PQBS is a promising compound for scientific research, and further studies are needed to fully explore its potential.
合成方法
The synthesis of PQBS involves the reaction of 3-quinoline sulfonyl chloride with 4-pentylaniline in the presence of a base catalyst. This reaction results in the formation of PQBS as a white solid, which is then purified using recrystallization techniques. The purity and yield of PQBS can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
PQBS has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. These enzymes are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
4-pentyl-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-2-3-4-7-16-10-12-19(13-11-16)25(23,24)22-18-14-17-8-5-6-9-20(17)21-15-18/h5-6,8-15,22H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWUPXMKJYXBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pentyl-N-(quinolin-3-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2,5-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5059099.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B5059104.png)
![2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5059111.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5059137.png)


![2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B5059170.png)
![N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
![1'-(4-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5059189.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)